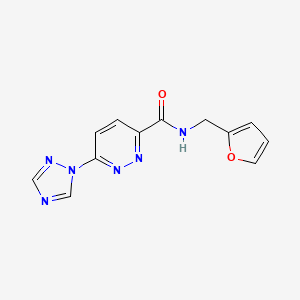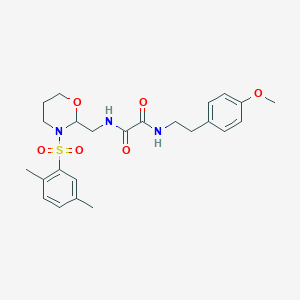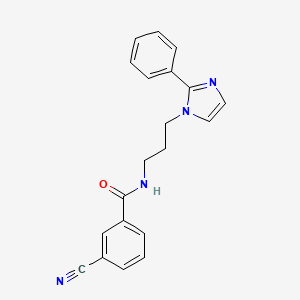
2-(4-chlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide, also known as CMPT, is a chemical compound that has been widely studied for its potential applications in various fields of research. CMPT is a thiadiazole derivative that has shown promising results in scientific research, particularly in the fields of cancer and inflammation.
Scientific Research Applications
Synthesis Processes and Derivatives
The compound 2-(4-chlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide is involved in complex synthesis processes and the formation of derivatives. For instance, it has been a part of the synthesis of novel 1,3,4-thia(oxa)diazole substituted 2-(2,4-dioxothiazolidine-5-ylidene)-acetamides, where it underwent acylation reactions and further functionalization, contributing to the development of compounds with significant antioxidant activities. Some of these derivatives were found to be highly efficient, with radical scavenging abilities comparable to ascorbic acid (Lelyukh et al., 2021).
Bioactivity and Applications
This compound and its derivatives have been a focal point in studies due to their potential bioactivity. Research efforts have been directed towards evaluating their antibacterial, antifungal, antitumor, and plant growth-regulating activities. Compounds derived from 2-(4-chlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide have shown moderate to promising results in these fields. For instance, certain derivatives have been synthesized to enhance root elongation significantly at low concentrations, indicating potential applications in agriculture (Yang et al., 2013).
Furthermore, this compound's derivatives have been part of the synthesis processes aiming at creating novel N-substituted-2-amino-1,3,4-thiadiazoles, which were then evaluated for their cytotoxicity and antioxidant activities, showing promising results in specific configurations (Hamama et al., 2013).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2S2/c11-6-1-3-7(4-2-6)16-5-8(15)12-9-13-14-10(17)18-9/h1-4H,5H2,(H,14,17)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMXJIHYISOPRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NNC(=S)S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(Oxan-4-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2636513.png)
![2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane](/img/structure/B2636515.png)
![N-[1-(2-fluoro-5-methylphenyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2636517.png)


![N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2636524.png)




![3-Methyl-N-(5-methyl-2-phenylpyrazol-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2636531.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2636533.png)
![[1-(3-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2636534.png)